

In Vitro Characterization of SGR-1505: A Potent and Selective MALT1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of **SGR-1505**, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF- KB pathway downstream of the B-cell receptor (BCR).[1] Constitutive activation of this pathway is a hallmark of certain B-cell malignancies, including Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), making MALT1 a compelling therapeutic target.[1][2]

SGR-1505 has demonstrated potent single-agent and combination activity in preclinical models of B-cell malignancies. This document summarizes the key in vitro data for **SGR-1505**, details the experimental protocols used to generate this data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Activity of SGR-1505

The following tables summarize the quantitative in vitro activity of **SGR-1505** in various biochemical and cell-based assays. The data highlights the potency of **SGR-1505** and includes a comparison with the clinical-stage MALT1 inhibitor, JNJ-6633.



Assay Type	SGR-1505 IC50 (nM)	JNJ-6633 IC50 (nM)	Cell Line
Biochemical Assay	1.3	73	-
BCL10 Cleavage Assay	22	98	OCI-LY10
IL-10 Secretion Assay	36	267	OCI-LY10
Antiproliferative Assay	71	430	OCI-LY10
Antiproliferative Assay	57	884	REC-1 (MCL)

Data compiled from publicly available information.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are representative of standard industry practices for characterizing MALT1 inhibitors.

MALT1 Biochemical Assay

This assay measures the direct enzymatic activity of MALT1 and the inhibitory effect of **SGR-1505**.

Principle: A fluorogenic substrate containing the MALT1 cleavage sequence is incubated with recombinant MALT1 enzyme in the presence of varying concentrations of the inhibitor. The cleavage of the substrate by MALT1 results in the release of a fluorophore, which is quantified to determine the enzyme's activity.

Protocol:

Reagents: Recombinant human MALT1 enzyme, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100), SGR-1505 (or other test compounds), and a known MALT1 inhibitor as a positive control.



- Procedure: a. Prepare a serial dilution of SGR-1505 in assay buffer. b. In a 96-well plate, add
 the MALT1 enzyme to each well. c. Add the diluted SGR-1505 or control to the wells and
 incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for
 inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate to each well. e.
 Monitor the fluorescence signal (e.g., excitation at 360 nm and emission at 460 nm) over
 time using a microplate reader.
- Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

BCL10 Cleavage Assay

This cell-based assay assesses the ability of **SGR-1505** to inhibit the MALT1-mediated cleavage of its endogenous substrate, BCL10.

Principle: ABC-DLBCL cell lines, such as OCI-LY10, exhibit constitutive MALT1 activity, leading to the cleavage of BCL10. Treatment with a MALT1 inhibitor prevents this cleavage. The levels of full-length and cleaved BCL10 are measured by Western blot.

Protocol:

- Cell Culture: Culture OCI-LY10 cells in appropriate media (e.g., RPMI-1640 supplemented with 20% fetal bovine serum).
- Treatment: Seed the cells and treat with a range of **SGR-1505** concentrations for a specified duration (e.g., 24 hours).
- Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.
- Western Blot: a. Determine the protein concentration of the lysates. b. Separate equal
 amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the
 membrane and probe with primary antibodies specific for BCL10 and a loading control (e.g.,
 GAPDH). d. Incubate with a secondary antibody and visualize the protein bands using a
 chemiluminescence detection system.



Data Analysis: Quantify the band intensities for full-length and cleaved BCL10. Calculate the
percentage of BCL10 cleavage inhibition at each SGR-1505 concentration and determine
the IC50 value.

IL-10 Secretion Assay

This assay measures the effect of **SGR-1505** on the production and secretion of the cytokine IL-10, a downstream consequence of NF-κB activation in ABC-DLBCL cells.

Principle: Constitutive NF-κB signaling in OCI-LY10 cells leads to the secretion of IL-10. Inhibition of MALT1 by **SGR-1505** blocks this signaling and reduces IL-10 secretion, which is quantified by ELISA.

Protocol:

- Cell Culture and Treatment: Culture OCI-LY10 cells and treat with varying concentrations of **SGR-1505** for a defined period (e.g., 48 hours).
- Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
- ELISA: a. Use a commercially available human IL-10 ELISA kit. b. Follow the manufacturer's
 instructions to measure the concentration of IL-10 in the collected supernatants.
- Data Analysis: Plot the IL-10 concentration against the SGR-1505 concentration and determine the IC50 value for the inhibition of IL-10 secretion.

ABC-DLBCL Cell Proliferation Assay

This assay evaluates the impact of **SGR-1505** on the growth and viability of ABC-DLBCL cell lines.

Principle: The proliferation of ABC-DLBCL cell lines like OCI-LY10 is dependent on the constitutive activity of the NF-kB pathway. Inhibition of MALT1 by **SGR-1505** is expected to inhibit cell proliferation. Cell viability is measured using a metabolic assay.

Protocol:

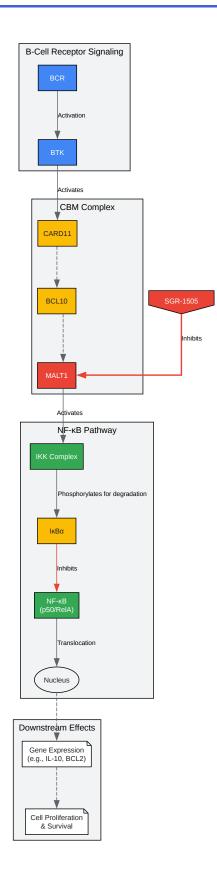
• Cell Seeding: Seed OCI-LY10 cells in a 96-well plate at a predetermined density.



- Compound Treatment: Add serial dilutions of SGR-1505 to the wells and incubate for a prolonged period (e.g., 72-96 hours).
- Viability Measurement: a. Add a cell viability reagent (e.g., CellTiter-Glo®, WST-1) to each well. b. Incubate according to the manufacturer's protocol. c. Measure the signal (luminescence or absorbance) using a microplate reader.
- Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the SGR-1505 concentration. Calculate the IC50 value for the antiproliferative effect.

Mandatory Visualizations Signaling Pathway Diagram



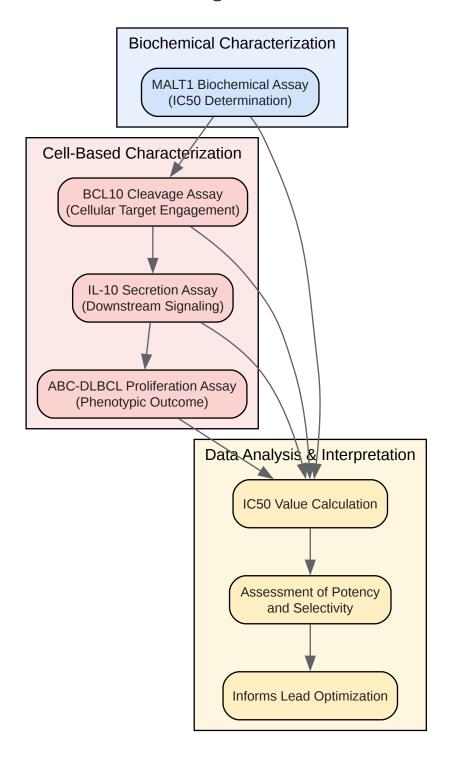


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Caption: MALT1 signaling pathway in B-cells.



Experimental Workflow Diagram



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Caption: In vitro characterization workflow for **SGR-1505**.



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